molecular formula C17H17NO2 B15082712 2,3-Bis(p-hydroxyphenyl)valeronitrile CAS No. 65-14-5

2,3-Bis(p-hydroxyphenyl)valeronitrile

Cat. No.: B15082712
CAS No.: 65-14-5
M. Wt: 267.32 g/mol
InChI Key: MUSZSITXXJNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(p-hydroxyphenyl)valeronitrile is an organic compound with the molecular formula C17H17NO2 It is characterized by the presence of two p-hydroxyphenyl groups attached to a valeronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(p-hydroxyphenyl)valeronitrile typically involves the reaction of p-hydroxybenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using advanced separation techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(p-hydroxyphenyl)valeronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

2,3-Bis(p-hydroxyphenyl)valeronitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(p-hydroxyphenyl)valeronitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its hydroxyl groups enable it to form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(p-hydroxyphenyl)propionitrile
  • 2,3-Bis(p-hydroxyphenyl)butyronitrile
  • 2,3-Bis(p-hydroxyphenyl)pentanonitrile

Uniqueness

2,3-Bis(p-hydroxyphenyl)valeronitrile is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

65-14-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2,3-bis(4-hydroxyphenyl)pentanenitrile

InChI

InChI=1S/C17H17NO2/c1-2-16(12-3-7-14(19)8-4-12)17(11-18)13-5-9-15(20)10-6-13/h3-10,16-17,19-20H,2H2,1H3

InChI Key

MUSZSITXXJNLPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(C#N)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.